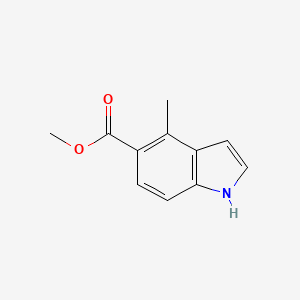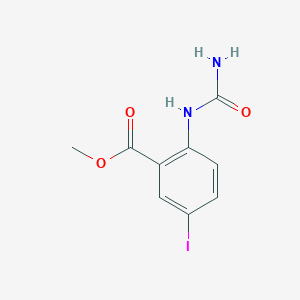
methyl 4-methyl-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-1H-indole-5-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid. This process typically involves the reaction of indole-5-carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Methyl 4-methyl-1H-indole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
- Methyl indole-5-carboxylate
- Methyl indole-4-carboxylate
- Ethyl 3-(2-isonicotinoylhydrazono)methyl-5-methyl-1H-indole-2-carboxylate
Comparison: Methyl 4-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to methyl indole-5-carboxylate, it has an additional methyl group that can enhance its lipophilicity and potentially its ability to cross cell membranes .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 4-methyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-8-5-6-12-10(8)4-3-9(7)11(13)14-2/h3-6,12H,1-2H3 |
Clé InChI |
KTKSHXJDIOBIKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C=CN2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)

![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)


![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)








